molecular formula C25H25N3O2 B2648499 2-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide CAS No. 337500-11-5

2-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide

Cat. No.: B2648499
CAS No.: 337500-11-5
M. Wt: 399.494
InChI Key: LEXLBOPEEBBGSW-UHFFFAOYSA-N
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Description

This compound features a benzimidazole core substituted at position 2 with a phenoxymethyl group. The acetamide moiety at position 1 is further substituted with phenyl and isopropyl groups. This structural arrangement confers unique physicochemical properties, such as moderate lipophilicity (predicted logP ~3.5–4.0) and a polar surface area (~41.5 Ų), which influence bioavailability and receptor interactions . The benzimidazole ring system is known for its role in medicinal chemistry, particularly in enzyme inhibition and receptor modulation.

Properties

IUPAC Name

2-[2-(phenoxymethyl)benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2/c1-19(2)28(20-11-5-3-6-12-20)25(29)17-27-23-16-10-9-15-22(23)26-24(27)18-30-21-13-7-4-8-14-21/h3-16,19H,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXLBOPEEBBGSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce reduced benzimidazole derivatives .

Mechanism of Action

The mechanism of action of 2-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and proteins, inhibiting their activity. For example, it has been shown to inhibit α-glycosidase, an enzyme involved in carbohydrate metabolism . The phenoxymethyl group and acetamide moiety contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzimidazole-Triazole-Acetamide Scaffolds

Compounds such as 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-phenylacetamide derivatives (9a–e) () share a benzimidazole-phenoxymethyl-triazole-acetamide scaffold. Key differences include:

  • Substituents on the acetamide nitrogen : The target compound’s N-phenyl-N-isopropyl substitution enhances steric bulk and lipophilicity compared to simpler N-phenyl or N-alkyl derivatives (e.g., 9a–e , which lack branched substituents) .
  • Triazole vs.

Benzimidazole-Thioacetamide Derivatives

Compounds like 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides () replace the phenoxymethyl group with a thioether linkage. The phenoxymethyl group in the target compound likely improves metabolic stability compared to thioethers, which are prone to oxidation .

Indole-Carbohydrazide-Triazole-Acetamide Hybrids

Indole-carbohydrazide-linked phenoxy-triazole-N-phenylacetamides () exhibit α-glucosidase inhibitory activity (IC50 values: 1.2–5.8 µM). The target compound’s lack of an indole-carbohydrazide moiety may reduce potency against this enzyme but could enhance selectivity for other targets .

ChemDiv Screening Compounds

  • D186-0062 (): Features a benzimidazole core with a hydroxypropyl substituent and N-phenyl-N-isopropyl acetamide. Its logP (3.59) and water solubility (logSw -3.40) are comparable to the target compound, suggesting similar pharmacokinetic profiles.
  • 4587-0342 (): Contains a benzimidazole-sulfanyl group instead of phenoxymethyl. The sulfanyl group may increase hydrogen-bond acceptor capacity compared to the ether-linked phenoxymethyl group .

Implications for Drug Design

  • Lipophilicity : The N-isopropyl group in the target compound enhances membrane permeability compared to polar substituents (e.g., nitro groups in 6b , ) .
  • Enzyme Binding: The phenoxymethyl group may engage in π-π stacking with aromatic residues in enzyme active sites, similar to triazole-containing analogues .

Biological Activity

The compound 2-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide is a member of the benzimidazole class, which is well-known for its diverse biological activities. This article explores its biological activity, including anticancer, antibacterial, antifungal, and antiviral properties, supported by relevant research findings and data.

  • IUPAC Name : this compound
  • Molecular Formula : C16H18N2O3
  • Molecular Weight : 286.33 g/mol
  • CAS Number : 750599-00-9

Anticancer Activity

Research has shown that derivatives of benzimidazole exhibit significant anticancer properties. For instance, a study on phenoxymethybenzoimidazole derivatives demonstrated promising activity against various cancer cell lines. The compound's structure allows it to interact with cellular targets effectively, leading to apoptosis in cancer cells.

CompoundIC50 (µM)Cancer Type
9m8.30Breast
9k14.20Lung
9e35.11Colon

The compound's mechanism of action involves the inhibition of key enzymes involved in cancer cell proliferation and survival.

Antibacterial and Antifungal Activity

The benzimidazole derivatives have also been evaluated for their antibacterial and antifungal properties. Studies indicate that these compounds can inhibit the growth of various pathogenic bacteria and fungi.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Antiviral Activity

Recent investigations into the antiviral properties of benzimidazole derivatives have shown effectiveness against several viruses. The compound's ability to inhibit viral replication makes it a candidate for further research in antiviral drug development.

Study on α-Glycosidase Inhibition

A notable study focused on the inhibitory effects of phenoxymethybenzoimidazole derivatives on α-glycosidase enzymes. The results indicated that specific substitutions on the benzodiazole ring significantly enhanced inhibitory potency.

Key Findings :

  • The most active compound exhibited an IC50 value of 8.30 µM , indicating strong inhibition.
  • Kinetic studies revealed uncompetitive inhibition patterns, suggesting that these compounds bind to the enzyme-substrate complex rather than the free enzyme.

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